8-Methoxy-1,2,3,4-tetrahydroisoquinoline 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 34146-68-4
VCID: VC3740140
InChI: InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3
SMILES: COC1=CC=CC2=C1CNCC2
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

8-Methoxy-1,2,3,4-tetrahydroisoquinoline

CAS No.: 34146-68-4

Cat. No.: VC3740140

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-1,2,3,4-tetrahydroisoquinoline - 34146-68-4

Specification

CAS No. 34146-68-4
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name 8-methoxy-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3
Standard InChI Key VEYNNZSFJBDSPI-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CNCC2
Canonical SMILES COC1=CC=CC2=C1CNCC2

Introduction

Chemical Properties and Structure

Molecular Structure and Identity

8-Methoxy-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core structure with a methoxy group specifically positioned at carbon 8. This structural arrangement creates a unique spatial and electronic configuration that determines its chemical behavior and biological activity. The compound is characterized by a partially saturated heterocyclic system containing a nitrogen atom in a six-membered ring fused to a benzene ring bearing the methoxy substituent .

Physicochemical Properties

The compound has a molecular formula of C10H13NO with a corresponding molecular weight of 163.22 g/mol . This relatively low molecular weight contributes to its potential for good bioavailability, an important consideration for pharmacological applications. The presence of the nitrogen atom in the heterocyclic ring confers basic properties to the molecule, while the methoxy group introduces additional polarity and hydrogen bond acceptor capability.

Chemical Identification Data

For research and identification purposes, comprehensive chemical data for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is presented in Table 1:

ParameterValue
CAS Number34146-68-4
Chemical Name8-methoxy-1,2,3,4-tetrahydroisoquinoline
Synonymsm90103; Isoquinoline, 1,2,3,4-tetrahydro-8-methoxy-
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
MDL NumberMFCD11042690

Table 1: Chemical identification parameters for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline

Synthesis and Preparation

Stock Solution Preparation

For laboratory research applications, proper preparation of stock solutions is essential to ensure accurate and reproducible results. Table 2 provides a comprehensive guide for preparing solutions of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline at various concentrations:

ConcentrationVolume needed for different amounts
1 mg
1 mM6.1267 mL
5 mM1.2253 mL
10 mM0.6127 mL

Table 2: Stock solution preparation guidelines for different concentrations of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline

Research Applications

Chemical Research Applications

8-Methoxy-1,2,3,4-tetrahydroisoquinoline serves as a valuable chemical intermediate and building block in organic synthesis. Its heterocyclic structure with the specific methoxy substitution makes it useful for:

  • Development of compound libraries for structure-activity relationship studies

  • Synthesis of more complex molecules with potential biological activities

  • Exploration of novel reaction methodologies

  • Preparation of labeled analogs for mechanistic studies

These applications highlight the compound's versatility in advancing chemical research and pharmaceutical development.

Biological Research Applications

In biological research contexts, 8-Methoxy-1,2,3,4-tetrahydroisoquinoline may be employed as:

  • A probe molecule to investigate receptor binding and signaling pathways

  • A reference standard in analytical methods for related compounds

  • A pharmacological tool to study specific biological mechanisms

  • A scaffold for developing targeted research compounds

The compound's structural features make it particularly relevant for neurobiological research, where interactions with monoaminergic systems may provide insights into various neurological processes and disorders.

Comparative Analysis

Comparison with Related Compounds

Understanding the relationship between 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and structurally related compounds provides valuable context for research applications. Table 3 presents a comparative analysis of key related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
8-Methoxy-1,2,3,4-tetrahydroisoquinolineC10H13NO163.22Methoxy at position 8
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideC10H13BrClNO278.57Additional bromo at position 5 and HCl salt
1,2,3,4-Tetrahydroisoquinoline (unsubstituted)C9H11N~133No substituents

Table 3: Comparative analysis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds

Effects of Methoxy Substitution

The methoxy group at position 8 significantly influences the compound's chemical and potential biological properties. This substitution introduces distinct characteristics compared to the unsubstituted tetrahydroisoquinoline core:

  • Enhanced lipophilicity while maintaining hydrogen bonding capability

  • Modified electronic distribution affecting the reactivity of the aromatic system

  • Potential metabolic sites for phase I and phase II enzymatic transformations

  • Altered three-dimensional structure influencing molecular recognition

ParameterInformation
Hazard SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338
HS Code2933499090

Table 4: Safety information for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline

Future Research Directions

Methodological Advancements

Future research on 8-Methoxy-1,2,3,4-tetrahydroisoquinoline may benefit from several methodological advancements:

  • Development of more efficient synthetic routes with improved yields and stereoselectivity

  • Application of green chemistry principles to enhance sustainability of preparation methods

  • Advanced analytical techniques for more precise characterization of the compound and its derivatives

  • Computational modeling to predict interactions with biological targets and optimize molecular design

These advances would facilitate more comprehensive studies of the compound and expedite its application in various research contexts.

Expanding Applications

The continued study of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline holds promise for expanding its applications in multiple areas:

  • Deeper investigation of potential neuropharmacological properties and mechanisms

  • Exploration as a scaffold for developing novel therapeutic agents

  • Utilization in chemical biology to probe specific cellular mechanisms

  • Application in materials science, leveraging its structural features for specialized functions

Each of these directions represents an opportunity to further expand our understanding of this versatile compound and unlock new applications.

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